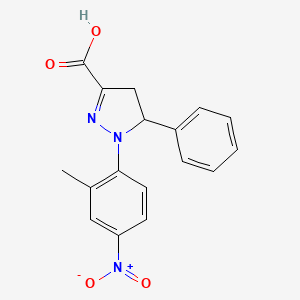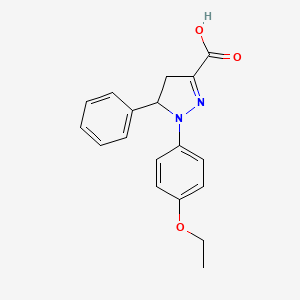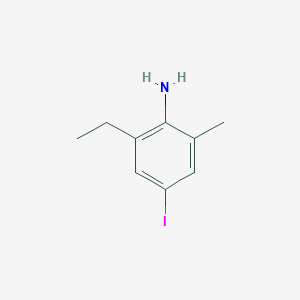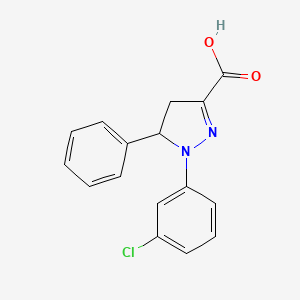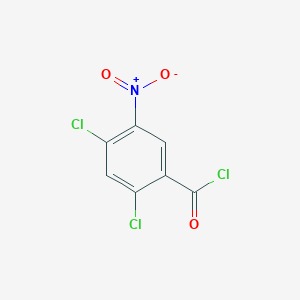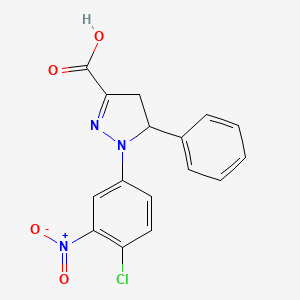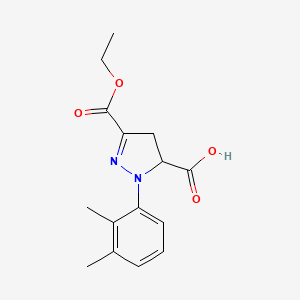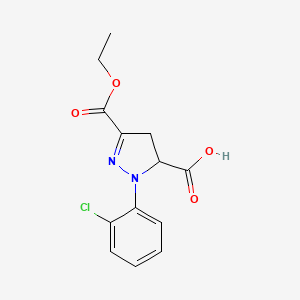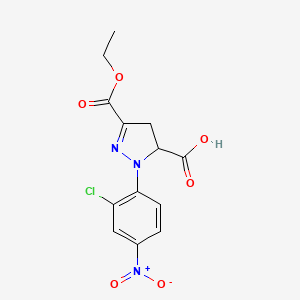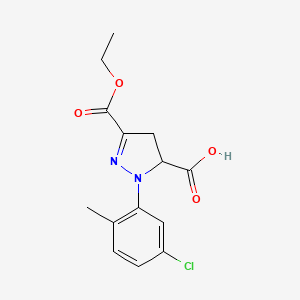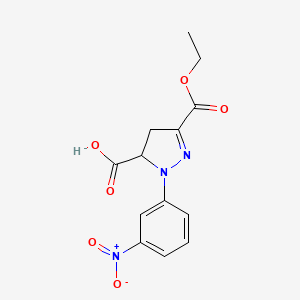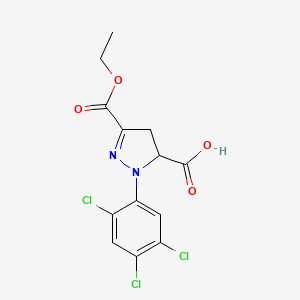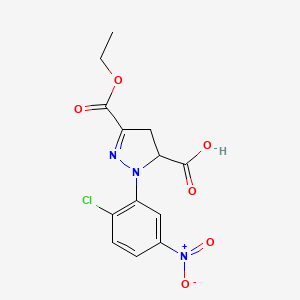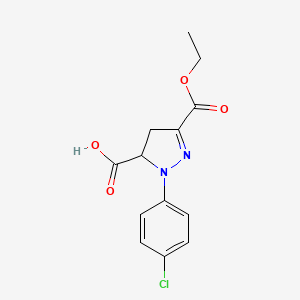
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, commonly known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK). CEP-1347 is a widely studied compound with potential applications in the treatment of a variety of diseases, including neurodegenerative disorders, cancer, and inflammation.
Wirkmechanismus
CEP-1347 acts as an inhibitor of the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway by blocking the activity of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a protein kinase that plays an important role in the regulation of cellular processes, such as cell growth, differentiation, and apoptosis. By blocking the activity of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, CEP-1347 is able to inhibit the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
CEP-1347 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid pathway, which can lead to a decrease in inflammation, cell death, and tumor growth. In addition, CEP-1347 has been found to increase the production of neurotrophic factors, which can lead to an increase in neuron survival and plasticity. Finally, CEP-1347 has been found to increase the production of antioxidant enzymes, which can lead to an increase in antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use in a variety of cell-based assays. In addition, it is relatively stable and has a long shelf life, which makes it ideal for long-term experiments. However, there are also some limitations to using CEP-1347 in lab experiments. It is not always easy to obtain in large quantities, and it can be expensive to purchase.
Zukünftige Richtungen
There are a number of potential future directions for research on CEP-1347. One potential direction is to further investigate the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on various diseases and conditions. In addition, further research could be conducted on the potential therapeutic applications of CEP-1347, such as its use in the treatment of neurodegenerative diseases, cancer, and inflammation. Finally, further research could be conducted on the potential mechanisms of action of CEP-1347, such as its effects on the production of neurotrophic factors and antioxidant enzymes.
Synthesemethoden
CEP-1347 can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenylhydrazine with ethyl chloroformate to form the hydrazone. This is then reacted with ethyl acetoacetate to form the final product, CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been widely studied in the scientific research community. It has been used as an inhibitor of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in a variety of cell-based assays. In addition, it has been used in animal models to study the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on various diseases and conditions. For example, CEP-1347 has been used to study the effects of 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibition on neurodegenerative diseases, cancer, and inflammation.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZSLVKXVCUKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

